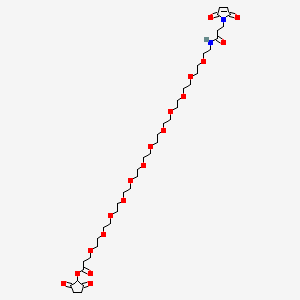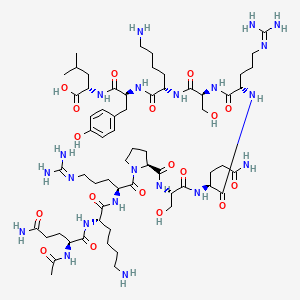
2,3-Dihydrothiazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrothiazole-2-carbonyl chloride is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrothiazole-2-carbonyl chloride typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 2,3-dihydrothiazole with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrothiazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dihydrothiazole-2-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Amines and Alcohols: Used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
2,3-Dihydrothiazole-2-carboxylic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2,3-Dihydrothiazole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with thiazole moieties.
Industry: Used in the production of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-dihydrothiazole-2-carbonyl chloride involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The presence of the thiazole ring allows the compound to interact with various biological receptors, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A parent compound with similar structural features.
2,3-Dihydrothiazole: A precursor in the synthesis of 2,3-dihydrothiazole-2-carbonyl chloride.
Thiazole-4-carboxylic Acid: Another thiazole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific reactivity and ability to form various derivatives through substitution, oxidation, and reduction reactions. Its applications in diverse fields such as chemistry, biology, and industry highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C4H4ClNOS |
|---|---|
Peso molecular |
149.60 g/mol |
Nombre IUPAC |
2,3-dihydro-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H4ClNOS/c5-3(7)4-6-1-2-8-4/h1-2,4,6H |
Clave InChI |
QMSYRQSJZMWZCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)


![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
